Antibacterial agent 154

Antimicrobial susceptibility testing Fluoroquinolone SAR Gram-positive pathogens

Antibacterial agent 154 (compound 7) is a unique fluoroquinolone with a C-7 pyridoxine (vitamin B6) substituent, delivering broad-spectrum MICs of 2–4 μg/mL, superior in vivo efficacy vs ciprofloxacin in murine sepsis models, and an excellent safety margin (LD₅₀ >2000 mg/kg in rodents). Its SOS-chromotest-negative profile supports AMR lead identification. This structurally orthogonal probe enables SAR studies not replicable with standard fluoroquinolones. Not interchangeable with ciprofloxacin or levofloxacin—structural similarity alone risks compromising experimental reproducibility. For research use only.

Molecular Formula C25H28ClFN4O5
Molecular Weight 519.0 g/mol
Cat. No. B12375170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 154
Molecular FormulaC25H28ClFN4O5
Molecular Weight519.0 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)CN2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl
InChIInChI=1S/C25H27FN4O5.ClH/c1-14-23(32)19(13-31)15(10-27-14)11-28-4-6-29(7-5-28)22-9-21-17(8-20(22)26)24(33)18(25(34)35)12-30(21)16-2-3-16;/h8-10,12,16,31-32H,2-7,11,13H2,1H3,(H,34,35);1H
InChIKeyBSAHOJNWLNCMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 154: A Novel 7‑Substituted Fluoroquinolone Derivative with Pyridoxine‑Based Modifications for Research Procurement


Antibacterial agent 154 (also designated as compound 7) is a synthetic fluoroquinolone derivative characterized by a unique 7‑position substitution incorporating a pyridoxine (vitamin B6) derivative moiety [1]. The compound has the molecular formula C₂₅H₂₈ClFN₄O₅ and a molecular weight of 518.97–519.0 g/mol, with CAS number 2163048‑45‑9 . It demonstrates oral bioavailability and broad‑spectrum in vitro activity against both Gram‑positive and Gram‑negative bacterial strains .

Why Standard Fluoroquinolones Cannot Simply Replace Antibacterial Agent 154 in Research Applications


Within the fluoroquinolone class, variations in the C‑7 substituent profoundly alter antibacterial spectrum, target binding affinity, and mammalian toxicity profiles [1]. The pyridoxine‑derived modification in antibacterial agent 154 produces a pharmacological signature distinct from conventional fluoroquinolones such as ciprofloxacin or levofloxacin, including quantitatively superior in vivo efficacy in sepsis models and a markedly different acute toxicity threshold [2]. These documented differences preclude simple interchangeability; procurement decisions based on structural similarity alone risk compromising experimental reproducibility and therapeutic development outcomes .

Quantitative Differentiation Evidence: Antibacterial Agent 154 Versus Established Fluoroquinolone Comparators


Comparative In Vitro Antibacterial Activity Profile of Antibacterial Agent 154

Antibacterial agent 154 (compound 7) demonstrates a distinct in vitro antibacterial spectrum relative to reference fluoroquinolones. In head‑to‑head testing against clinical isolates, compound 7 exhibited activity comparable to reference fluoroquinolones across multiple bacterial strains [1]. Notably, compound 7 showed preserved activity against certain strains where ciprofloxacin exhibited higher MIC values, particularly among Gram‑positive species . The compound also demonstrated sub‑μg/mL potency in related fluoroquinolone optimization studies [2].

Antimicrobial susceptibility testing Fluoroquinolone SAR Gram-positive pathogens

Superior In Vivo Efficacy of Antibacterial Agent 154 in Murine Staphylococcal Sepsis Model

In a direct head‑to‑head comparison using a murine model of staphylococcal sepsis, antibacterial agent 154 (compound 7) demonstrated greater in vivo efficacy than the widely prescribed fluoroquinolone ciprofloxacin [1]. This quantitative survival advantage distinguishes compound 7 from the established comparator and supports its selection as a lead candidate for further preclinical development . The experimental design employed a standardized sepsis challenge protocol with oral compound administration [2].

In vivo efficacy Staphylococcal sepsis Animal model

Chemical Structure Differentiation: Unique Pyridoxine‑Derived C‑7 Substituent

Antibacterial agent 154 is distinguished from conventional fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) by its unique C‑7 substituent derived from pyridoxine (vitamin B6) [1]. The compound incorporates a 1‑cyclopropyl‑6‑fluoro‑7‑[4‑[[5‑hydroxy‑4‑(hydroxymethyl)‑6‑methyl‑3‑pyridinyl]methyl]piperazin‑1‑yl]‑4‑oxoquinoline‑3‑carboxylic acid core with the pyridoxine‑based moiety at the 7‑position . This structural modification is not present in any clinically approved fluoroquinolone and represents a deliberate SAR strategy to modulate antibacterial spectrum and mammalian toxicity .

Medicinal chemistry Fluoroquinolone modification Structure‑activity relationship

Differential In Vivo Acute Toxicity Profile of Antibacterial Agent 154

Antibacterial agent 154 exhibits a substantially more favorable acute toxicity profile than its structurally related analog compound 28, providing direct intra‑series differentiation [1]. In oral acute toxicity studies, compound 7 demonstrated LD₅₀ > 2000 mg/kg in both mice and rats, classifying it as practically non‑toxic under acute exposure conditions [2]. In contrast, compound 28—another lead candidate from the same chemical series—exhibited markedly higher toxicity with LD₅₀ = 474 mg/kg (oral, mice), representing an approximately 4‑fold or greater difference in acute lethal dose [3].

Acute toxicity LD50 Safety pharmacology

Mutagenicity Assessment: Absence of Genotoxic Liability for Antibacterial Agent 154

In SOS‑chromotest evaluation, antibacterial agent 154 (compound 7) showed no detectable mutagenic effects, establishing a clean genotoxicity profile that supports its advancement as a preclinical candidate [1]. While many fluoroquinolone derivatives raise concerns regarding DNA damage potential due to their mechanism of action targeting bacterial DNA gyrase and topoisomerase IV, compound 7's negative result in this bacterial genotoxicity assay provides a key differentiation from compounds that may carry such liabilities [2].

Genotoxicity SOS-chromotest Safety screening

Oral Bioavailability and Broad‑Spectrum Coverage: Validated Class‑Level Attributes

Antibacterial agent 154 retains the class‑defining characteristics of fluoroquinolones—oral bioavailability and broad‑spectrum antibacterial activity—while incorporating structural modifications that differentiate it from established agents [1]. The compound demonstrates in vitro inhibitory activity against multiple clinically relevant Gram‑positive species (M. luteus MIC = 4 μg/mL; B. subtilis, S. aureus, S. epidermidis MIC = 2 μg/mL) and Gram‑negative species (P. aeruginosa, E. coli, S. typhimurium MIC = 2 μg/mL) . This activity spectrum, combined with demonstrated oral efficacy in murine models, confirms that the pyridoxine‑based C‑7 modification preserves essential fluoroquinolone pharmacology while enabling the enhanced efficacy and reduced toxicity documented in direct comparative studies [2].

Oral bioavailability Broad‑spectrum antibacterial Gram‑positive and Gram‑negative

Optimal Research and Industrial Application Scenarios for Antibacterial Agent 154 Based on Quantitative Differentiation Evidence


Fluoroquinolone Structure–Activity Relationship (SAR) Studies Utilizing a Pyridoxine‑Derived Probe

The unique C‑7 pyridoxine‑based substituent of antibacterial agent 154 provides medicinal chemistry teams with a structurally orthogonal probe for SAR studies that cannot be replicated using standard clinical fluoroquinolones. This compound enables systematic exploration of how vitamin B6‑derived modifications influence antibacterial potency, target enzyme binding, and mammalian toxicity parameters [1]. The direct intra‑series toxicity comparison with compound 28 (LD₅₀ > 2000 mg/kg vs. 474 mg/kg) offers a well‑characterized reference point for evaluating SAR‑driven toxicity modulation [2].

Preclinical Animal Model Studies of Staphylococcal Sepsis with a Validated Superior Efficacy Comparator

For research groups investigating sepsis pathophysiology or evaluating novel combination therapies, antibacterial agent 154 serves as a uniquely characterized positive control with documented superior in vivo efficacy versus ciprofloxacin in the murine staphylococcal sepsis model [3]. This head‑to‑head efficacy advantage, combined with the compound's favorable acute toxicity profile (LD₅₀ > 2000 mg/kg in mice and rats), makes it an ideal reference agent for studies requiring an orally bioavailable fluoroquinolone with validated therapeutic performance .

Antimicrobial Resistance (AMR) Research Requiring Genotoxicity‑Cleared Lead Compounds

The documented absence of mutagenic effects in the SOS‑chromotest distinguishes antibacterial agent 154 from fluoroquinolone derivatives that may carry genotoxicity liabilities [4]. This clean safety profile supports the compound's use in AMR research programs where lead candidates must demonstrate both antibacterial potency and a favorable safety signal prior to investment in costly IND‑enabling studies. The compound's broad‑spectrum MIC profile (2–4 μg/mL across Gram‑positive and Gram‑negative species) confirms its relevance as a resistance‑fighting tool .

Biopharmaceutical Lead Optimization Programs Prioritizing Therapeutic Index

Antibacterial agent 154 presents a quantitatively characterized therapeutic index profile—combining superior in vivo efficacy over ciprofloxacin in sepsis models [5] with acute oral LD₅₀ values exceeding 2000 mg/kg across two rodent species [6]. This combination of documented efficacy advantage and favorable safety margin positions compound 7 as a benchmark candidate for lead optimization programs targeting infectious disease indications, particularly those where fluoroquinolone‑associated toxicity concerns have historically constrained development pathways [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 154

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.